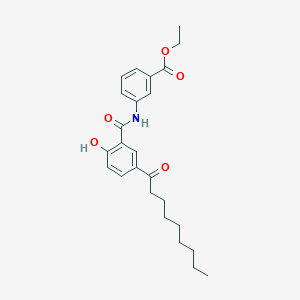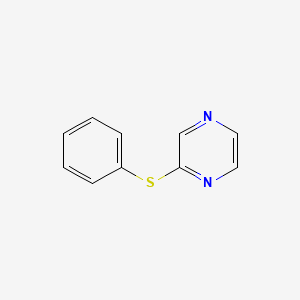
13-Hydroxytetradeca-5,8-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroxytetradeca-5,8-dienoic acid is a long-chain fatty acid with an aliphatic tail containing 13 carbon atoms. It is a hydroxylated derivative of tetradecadienoic acid, characterized by the presence of a hydroxyl group at the 13th carbon position and double bonds at the 5th and 8th positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxytetradeca-5,8-dienoic acid can be achieved through various methods. One common approach involves the hydroxylation of tetradeca-5,8-dienoic acid using specific catalysts and reagents. For instance, the use of boron trifluoride/methanol (BF3/MeOH) method is effective in preventing artificial isomerization and the formation of byproducts . Another method involves the use of sodium methoxide/methanol (NaOCH3/MeOH) for the methylester preparation of conjugated dienoic fatty acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly compounds and efficient reaction conditions, such as directed Heck-decarboxylate coupling, can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Hydroxytetradeca-5,8-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the double bonds in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Applications De Recherche Scientifique
13-Hydroxytetradeca-5,8-dienoic acid has a wide range of scientific research applications in various fields:
Chemistry: In chemistry, it is used as a building block for the synthesis of complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in cellular processes and metabolic pathways. It is also used in the study of lipid metabolism and signaling .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of anticancer drugs due to its ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the production of bio-based materials and as a precursor for the synthesis of various chemicals .
Mécanisme D'action
The mechanism of action of 13-Hydroxytetradeca-5,8-dienoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes like topoisomerase I, which plays a crucial role in DNA replication and repair . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 13-Hydroxytetradeca-5,8-dienoic acid include 13-Hydroxyoctadecadienoic acid and 9,12,13-trihydroxyoctadeca-10(E),15(Z)-dienoic acid .
Uniqueness: What sets this compound apart from its similar compounds is its specific hydroxylation pattern and the position of its double bonds. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
104975-29-3 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
13-hydroxytetradeca-5,8-dienoic acid |
InChI |
InChI=1S/C14H24O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h3-6,13,15H,2,7-12H2,1H3,(H,16,17) |
Clé InChI |
SZLJMNKQTWONDF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC=CCC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)



![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)


![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)

![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

